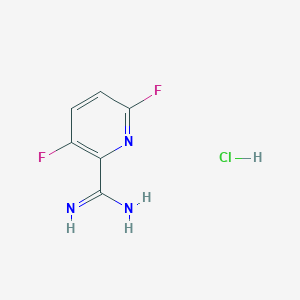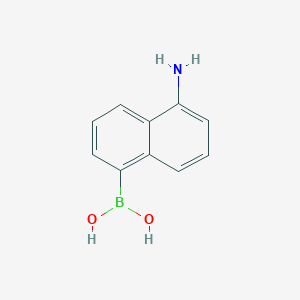
Methyl quinoline-1(2H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl quinoline-1(2H)-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their diverse pharmacological properties and synthetic value in organic and pharmaceutical chemistry. The functionalization of the quinoline moiety at different positions allows for varying pharmacological activities, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl quinoline-1(2H)-carboxylate can be achieved through several methods. One common approach involves the Skraup synthesis, which starts with aniline and glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, followed by cyclization and oxidation to yield quinoline . The methylation and carboxylation of quinoline can be achieved using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves catalytic systems to enhance reaction efficiency and yield. Metal nanoparticle-catalyzed reactions are particularly effective, providing excellent atom efficiency and reducing reaction time . The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is also common, allowing for the preparation of quinoline derivatives through various catalytic and non-catalytic methods .
Análisis De Reacciones Químicas
Types of Reactions
Methyl quinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl quinoline-1(2H)-carboxylate and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as antimicrobial, antiviral, and anticancer agents.
Medicine: Investigated for their therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of methyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific pathways and molecular targets depend on the functional groups present on the quinoline scaffold.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl and carboxylate groups.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
Methyl quinoline-1(2H)-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl and carboxylate groups allows for unique interactions with molecular targets and enhances its potential as a therapeutic agent .
Propiedades
Número CAS |
17718-14-8 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)12-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3 |
Clave InChI |
PBSJLGYCWCUXLV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)







![2,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11905951.png)
![6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11905957.png)



